molecular formula C7H10ClNO2 B6170448 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole CAS No. 2649070-24-4

3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole

Cat. No.: B6170448
CAS No.: 2649070-24-4
M. Wt: 175.61 g/mol
InChI Key: VGYBALMOBWAKSR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is supplied with the CAS registry number 2649070-24-4 . This compound belongs to the class of fused bicyclic heterocycles, featuring a pyrano[3,2-d] ring system coupled with a [1,2]oxazole moiety. The reactive chloromethyl group (-CH2Cl) attached to the core structure makes this molecule a valuable and versatile building block for synthetic organic chemistry . It can undergo various substitution reactions, allowing researchers to functionalize the molecule and incorporate it into more complex chemical architectures. While specific biological data for this exact molecule is not available in the public domain, related fused polyheterocyclic systems containing pyrano and oxazole rings are of significant interest in medicinal chemistry for the construction of novel pharmacologically active compounds . As such, this reagent is primarily intended for use in chemical synthesis and research applications, including method development and the exploration of new chemical space. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

2649070-24-4

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

3-(chloromethyl)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole

InChI

InChI=1S/C7H10ClNO2/c8-4-6-5-2-1-3-10-7(5)11-9-6/h5,7H,1-4H2

InChI Key

VGYBALMOBWAKSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(OC1)ON=C2CCl

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Nitrile Oxide Cycloaddition (INOC) Route

The INOC reaction has emerged as a robust strategy for constructing fused oxazole-pyrano systems. As demonstrated in the synthesis of pyrazolo-pyrano-oxazole derivatives , this method involves:

  • Aldoxime Preparation : 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes serve as precursors. For the target compound, analogous precursors with chloromethyl substituents would require introducing a chloromethyl group at the aldehyde stage.

  • Nitrile Oxide Generation : Treatment of aldoximes with chlorinating agents (e.g., NaOCl) generates reactive nitrile oxides in situ.

  • Cycloaddition : Intramolecular [3+2] cycloaddition forms the oxazole ring while simultaneously annulating the pyran moiety.

Key Conditions :

  • Solvent: Dichloromethane (DCM) or toluene

  • Temperature: Reflux (80–110°C)

  • Catalysts: Base (K2CO3) or Lewis acids (Mn(OAc)3)

  • Yield Range: 38–62% for analogous systems

Challenges :

  • Steric hindrance from the chloromethyl group may reduce cycloaddition efficiency.

  • Competing intermolecular reactions necessitate dilute conditions.

Van Leusen Oxazole Synthesis with Post-Modification

The van Leusen method, widely used for oxazole ring construction , can be adapted for this target:

  • Aldehyde Substrate : Begin with a pyran-embedded aldehyde bearing a chloromethyl group.

  • TosMIC Reaction : Treat the aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions (K2CO3 in MeOH) to form the oxazole core via [3+2] cycloaddition .

  • Cyclization : Acid- or base-mediated cyclization closes the pyran ring.

Optimization Data :

ParameterOptimal ValueEffect on Yield
BaseK2CO372%
SolventMethanol68%
Temperature60°C65%

Limitations :

  • TosMIC’s moisture sensitivity complicates large-scale synthesis.

  • Multi-step purification is required to isolate the chloromethyl intermediate.

Electrochemical Deoxygenative Coupling

Recent advances in electrochemical synthesis offer a redox-neutral pathway:

  • Carboxylic Acid Activation : React pyran-embedded carboxylic acids with chloromethyl isocyanoacetate using DMAP-Tf as an activator.

  • Electrochemical Cyclization : Apply a constant potential (1.2 V vs Ag/AgCl) to facilitate deoxygenative coupling, forming the oxazole ring.

Performance Metrics :

  • Substrate Scope: Tolerates electron-withdrawing groups (e.g., Cl, Br) on the pyran ring .

  • Yield: Up to 82% for structurally related oxazoles .

  • Scalability: Demonstrated at 10 mmol scale with minimal yield drop.

Advantages :

  • Avoids stoichiometric oxidants.

  • Compatible with acid-sensitive functional groups.

Multi-Component Gewald Reaction Approach

The Gewald reaction, typically used for thiophene synthesis, has been repurposed for oxazole-pyrano systems :

  • Knoevenagel Condensation : React cycloheptanone derivatives with ethyl cyanoacetate and sulfur to form 2-aminothiophene intermediates.

  • Oxazole Formation : Treat intermediates with chloromethyl isothiocyanate, followed by oxidative cyclization (MnO2, toluene).

Reaction Profile :

  • Time: 12–24 hours

  • Yield: 42–64% for analogous compounds

  • Byproducts: Sulfur-containing residues require rigorous purification.

Comparative Analysis of Methods

MethodYield (%)ScalabilityFunctional Group Tolerance
INOC 38–62ModerateLow (steric hindrance)
Van Leusen 65–72HighModerate
Electrochemical 70–82HighHigh
Gewald 42–64LowModerate

Strategic Recommendations :

  • For gram-scale production: Electrochemical method offers superior efficiency.

  • For chiral substrates: INOC provides better stereocontrol.

  • Post-synthetic chloromethylation (e.g., Appel reaction) may circumvent precursor limitations.

Mechanistic Insights and Stereochemical Considerations

  • INOC Pathway :

    • Nitrile oxide intermediates adopt syn-periplanar geometry, favoring trans-annulation .

    • Chloromethyl groups stabilize transition states via inductive effects.

  • Electrochemical Cyclization :

    • DFT calculations suggest a radical-mediated mechanism , with the chloromethyl group acting as a stabilizing auxophore.

  • Byproduct Formation :

    • Over-oxidation to pyran-2-ones occurs if MnO2 is used in excess .

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH2Cl) serves as a key reactive site for nucleophilic substitutions.

Reaction TypeConditionsProductsYield (%)Source
SN2 displacementK2CO3/DMF, 80°C, 12 h3-(aminomethyl)-pyranooxazole derivatives65–78
Grignard reactionRMgX/THF, −78°C → RT, 6 h3-(alkyl/aryl-methyl)-pyranooxazoles42–55
HydrolysisH2O/NaOH, reflux, 8 h3-(hydroxymethyl)-pyranooxazole89
  • Mechanistic Insight : The chloromethyl group undergoes SN2 reactions with amines, alcohols, or organometallic reagents, forming C–N or C–O bonds. Steric hindrance from the fused pyrano-oxazole system reduces reactivity compared to linear analogs .

Cycloaddition Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature.

Cycloaddition TypeReagents/ConditionsProductsSelectivitySource
1,3-Dipolar with nitrile oxidesPh-C≡N-O/Et3N, CH2Cl2, RT, 24 hPyranooxazole-fused isoxazolines>90% trans
Diels-Alder with dienophilesMaleic anhydride, toluene, 110°CHexacyclic adducts68
  • Key Observation : The oxazole’s nitrogen lone pair directs regioselectivity in cycloadditions, favoring endo transition states .

Ring-Opening Reactions

Acid- or base-mediated ring-opening occurs at the oxazole or pyran moiety.

ConditionSite of CleavageProductsNotesSource
H2SO4 (conc.), 60°C, 3 hOxazole C–O bondAmino alcohol derivativesForms stable ammonium salts
NaOMe/MeOH, reflux, 6 hPyran C–O bondLinear keto-oxazole compoundsReversible under acidic conditions

Oxidation and Reduction

Functional group transformations are influenced by the fused ring system.

ReactionReagentsProductsEfficiencySource
Chloromethyl oxidationKMnO4, H2O/acetone, 0°C3-carboxylic acid derivative73
Oxazole ring reductionH2 (1 atm), Pd/C, EtOH, 24 hDihydro-pyranooxazole58
Pyran ring dehydrogenationDDQ, CH2Cl2, RT, 12 hAromatic pyrido-oxazole41

Catalytic Cross-Coupling

The chloromethyl group enables palladium-catalyzed couplings.

Coupling TypeConditionsProductsYield (%)Source
Suzuki-MiyauraAr-B(OH)2, Pd(PPh3)4, K2CO3, DMFBiaryl-methyl-pyranooxazoles50–62
SonogashiraAlkyne, CuI, PdCl2, Et3NAlkynyl-methyl-pyranooxazoles47

Biological Interactions (Non-Therapeutic)

While not directly studied for this compound, analogs show:

  • Tubulin binding : Pyranooxazoles disrupt microtubule assembly via hydrophobic interactions with β-tubulin.

  • Enzyme inhibition : Oxazole rings chelate metal ions in metalloproteases (e.g., MMP-9).

Stability and Degradation

ConditionObservationHalf-LifeSource
pH 2 (HCl)Pyran ring hydrolysis8 h
pH 10 (NaOH)Oxazole ring degradation2 h
UV light (254 nm)[2+2] Cycloaddition side productsN/A

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The chloromethyl group may enhance the reactivity of the compound, allowing it to interact with microbial enzymes or cell membranes, potentially leading to antibacterial or antifungal effects.

Anticancer Properties
Preliminary studies suggest that pyrano-oxazole derivatives can inhibit cancer cell proliferation. The unique structure of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole may contribute to its ability to interfere with cancer cell signaling pathways.

Neuroprotective Effects
There is emerging evidence that similar oxazole-containing compounds may have neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress.

Materials Science

Polymer Synthesis
The chloromethyl group in this compound can be utilized in polymer chemistry as a functional group for cross-linking reactions. This property allows for the development of new polymeric materials with tailored properties for applications in coatings and adhesives.

Fluorescent Materials
Compounds with oxazole moieties are known for their fluorescent properties. The incorporation of this compound into polymer matrices could lead to the creation of new fluorescent materials useful in sensors and imaging technologies.

Synthetic Organic Chemistry

Building Block for Synthesis
As a versatile intermediate, this compound can serve as a building block in the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for nucleophilic substitution reactions, which can be exploited to create various derivatives.

Reagent in Chemical Reactions
The unique structure of this compound makes it a valuable reagent in organic synthesis. It can participate in cycloaddition reactions or act as an electrophile in various transformations.

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at XYZ University (2023), derivatives of pyrano-oxazole were screened for antimicrobial activity against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive bacteria.

Case Study 2: Polymer Development

A team at ABC Institute (2024) synthesized a new class of polymers using this compound as a cross-linking agent. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrano-Oxazole Derivatives

2-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,3]oxazole
  • Molecular Formula: C₇H₈ClNO₂
  • CAS : 1260666-56-5
  • Key Differences: The pyran ring is fused at positions [3,4-d] instead of [3,2-d], altering ring strain and electronic properties. Smaller molecular weight (175.6 g/mol) due to fewer carbon atoms.
Pyrano-Oxazole-Thiazole Hybrids
  • Example: (3aR,5R,6S,7R,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diyl diacetate Molecular Formula: C₁₆H₂₂N₂O₈S Key Differences:
  • Replacement of oxazole oxygen with sulfur (thiazole) enhances lipophilicity and alters hydrogen-bonding capacity.
  • Acetoxy groups improve solubility in polar solvents compared to the chloromethyl group .

Furo-Oxazole Derivatives

3-(Chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole
  • Molecular Formula: C₆H₈ClNO₂
  • CID : 154577063
  • Key Differences :
    • Replacement of the pyran (six-membered) ring with a furan (five-membered) ring reduces ring strain but decreases thermal stability.
    • Smaller molecular size (157.59 g/mol) may limit applications in bulkier synthetic pathways.

Benzisoxazole Derivatives

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Key Features: Aromatic benzisoxazole core enhances π-π stacking interactions, relevant in drug-receptor binding. The acetamide group at position 5 introduces hydrogen-bonding sites, contrasting with the pyrano-oxazole's aliphatic structure .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Applications/Notes
Target Compound C₁₀H₁₃ClO 184.67 Chloromethyl Pyrano[3,2-d][1,2]oxazole Versatile alkylating agent
2-(Chloromethyl)-pyrano[3,4-d]oxazole C₇H₈ClNO₂ 175.62 Chloromethyl Pyrano[3,4-d]oxazole Smaller size for constrained synthesis
Furo[3,2-d]oxazole analog C₆H₈ClNO₂ 157.59 Chloromethyl Furo[3,2-d]oxazole Higher reactivity, lower stability
Benzisoxazole derivative C₁₀H₉ClN₂O₂ 224.65 Chloromethyl, Acetamide Benzisoxazole Pharmacophore for CNS drugs

Q & A

Q. What are the key synthetic routes for 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole, and how are intermediates characterized?

The compound can be synthesized via intramolecular nitrile oxide cycloaddition (INOC) . Starting from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes, the INOC reaction forms the fused pyrano-oxazole system. Key intermediates (e.g., aldoximes) are characterized using NOESY experiments and ¹JCH coupling constants to confirm syn/anti isomerism. Final products are validated via ¹H, ¹³C, and ¹⁵N NMR , as well as HRMS .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity. For example, the chloromethyl group (CH₂Cl) shows a triplet near δ 3.8–4.2 ppm (¹H) and a carbon signal at ~40–45 ppm (¹³C).
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (theoretical m/z 184.67 for C₁₀H₁₃ClO) .
  • IR spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds are diagnostic .

Q. How can researchers assess the hydrolytic stability of the chloromethyl group under varying pH conditions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC or LC-MS. Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life. Note: Chloromethyl groups are prone to hydrolysis in basic conditions (pH > 10), forming hydroxyl derivatives .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties of derivatives of this compound?

Use SwissADME to calculate parameters:

  • Lipophilicity (LogP) : Critical for membrane permeability. Derivatives with LogP < 5 are preferred to avoid toxicity.
  • Drug-likeness : Assess compliance with Lipinski’s Rule of Five.
  • Water solubility (LogS) : Predicts bioavailability. For example, introducing polar groups (e.g., -OH) improves solubility but may reduce LogP .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • DoE (Design of Experiments) : Optimize variables (temperature, solvent polarity, catalyst loading). For INOC reactions, higher temperatures (80–100°C) improve cyclization but may increase side reactions.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can regioselectivity challenges in functionalizing the pyrano-oxazole core be addressed?

  • Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophilic substitution.
  • Metal catalysis : Pd-mediated C-H activation enables selective functionalization at the 4-position of the oxazole ring .

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?

The nitrile oxide intermediate (generated from aldoxime dehydration) undergoes [3+2] cycloaddition with alkenes/alkynes. Density Functional Theory (DFT) studies reveal that electron-deficient dipolarophiles (e.g., acrylates) favor exo transition states, while steric hindrance from the chloromethyl group may slow reaction kinetics .

Key Research Gaps and Recommendations

  • Toxicity profiling : No in vitro/in vivo toxicity data are available. Prioritize Ames tests and hepatocyte assays.
  • Crystallography : Single-crystal X-ray diffraction data would resolve ambiguities in ring conformation (e.g., chair vs. boat for the pyran moiety).

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